N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
Description
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a pyrazolo[3,4-b]pyridine derivative characterized by a cycloheptyl carboxamide substituent, a 1,1-dioxidotetrahydrothiophen-3-yl group at position 1, a methyl group at position 3, and a phenyl group at position 6.
Properties
IUPAC Name |
N-cycloheptyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-6-phenylpyrazolo[3,4-b]pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O3S/c1-17-23-21(25(30)26-19-11-7-2-3-8-12-19)15-22(18-9-5-4-6-10-18)27-24(23)29(28-17)20-13-14-33(31,32)16-20/h4-6,9-10,15,19-20H,2-3,7-8,11-14,16H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYDZXGPPDOGDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4CCCCCC4)C5CCS(=O)(=O)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.
Mode of Action
This compound acts as a GIRK channel activator . It interacts with the GIRK channels, leading to their activation and subsequent changes in cell excitability.
Biochemical Pathways
The activation of GIRK channels affects several biochemical pathways. These channels are involved in numerous physiological processes and potential therapeutic targets for various indications such as pain perception, epilepsy, reward/addiction, and anxiety.
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK assays and has shown nanomolar potency as a GIRK1/2 activator. It also exhibits improved metabolic stability over the prototypical urea-based compounds. .
Result of Action
The activation of GIRK channels by this compound leads to changes in cell excitability. This can have various molecular and cellular effects depending on the specific cell type and the physiological context.
Biological Activity
N-cycloheptyl-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 421.6 g/mol. The compound features a pyrazolo-pyridine core structure, which is known for various biological activities.
Research indicates that this compound may act as a G protein-gated inwardly rectifying potassium (GIRK) channel activator . Activation of GIRK channels can influence neuronal excitability and has implications in the treatment of neurological disorders.
Key Findings:
- GIRK Channel Activation : The compound has shown nanomolar potency as a GIRK1/2 activator, indicating potential therapeutic applications in conditions such as epilepsy and anxiety disorders .
- Stability and Potency : The inclusion of the 1,1-dioxidotetrahydrothiophen-3-yl group enhances metabolic stability and potency compared to other scaffolds .
Biological Activities
The biological activities of this compound have been evaluated through various assays:
1. Anticancer Activity
Studies have demonstrated that pyrazolo-pyridine derivatives exhibit pro-apoptotic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. The mechanism involves:
- Cytotoxicity : Evaluated using the MTT assay.
- Apoptosis Induction : Confirmed through lactate dehydrogenase assays and flow cytometry .
2. Inhibition of Enzymes
The compound's ability to inhibit monoamine oxidases (MAO A and B) and cholinesterases (AChE and BChE) has been explored. Inhibition profiles suggest:
- Selective Inhibition : Certain derivatives showed preferential inhibition towards MAO A with IC50 values around 1 μM .
Case Study 1: GIRK Channel Activators
A study focused on the synthesis and characterization of a series of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers demonstrated their effectiveness as GIRK channel activators. The compounds were subjected to tier 1 DMPK assays to assess their pharmacokinetic properties .
Case Study 2: Anticancer Efficacy
Another investigation assessed the anticancer properties of pyrazolo-pyridine derivatives against HeLa and MCF-7 cells. The study highlighted several compounds with significant cytotoxic effects, indicating their potential as therapeutic agents against resistant cancer types .
Summary Table of Biological Activities
| Activity Type | Assay Method | Key Findings |
|---|---|---|
| GIRK Channel Activation | DMPK Assays | Nanomolar potency identified |
| Anticancer Activity | MTT Assay | Significant cytotoxicity in MCF-7 and HeLa cells |
| Enzyme Inhibition | IC50 Determination | MAO A inhibition with IC50 ~ 1 μM |
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group at position 4 and the phenyl group at position 6 are primary sites for nucleophilic and electrophilic substitution.
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The phenyl group undergoes Friedel-Crafts alkylation under acidic conditions, introducing alkyl chains at the para position relative to the pyridine ring.
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The carboxamide group can participate in amide coupling with amines or alcohols under peptide synthesis conditions (e.g., DCC, EDC).
Oxidation Reactions
The tetrahydrothiophene-1,1-dioxide moiety exhibits stability under mild oxidizing conditions but can undergo further oxidation at elevated temperatures.
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The methyl group at C3 is resistant to oxidation under standard conditions but can be converted to a carboxylic acid using strong oxidizers like K₂Cr₂O₇/H₂SO₄ .
Hydrolysis Reactions
The carboxamide group is susceptible to hydrolysis, forming carboxylic acid derivatives.
| Hydrolysis Type | Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | HCl (6M), reflux | 4-Carboxylic acid derivative |
| Basic Hydrolysis | NaOH (2M), 80°C | Sodium salt of the carboxylic acid |
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Hydrolysis of the tetrahydrothiophene-1,1-dioxide ring is not observed under standard conditions, indicating its stability.
Cyclization Reactions
The pyrazolo[3,4-b]pyridine core facilitates cyclization to form fused polycyclic systems.
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Cyclization reactions often leverage the electron-deficient pyridine ring to form bonds with adjacent substituents .
Biological Interactions and Reactivity
The compound acts as a GIRK channel activator through non-covalent interactions:
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Hydrogen bonding between the carboxamide carbonyl and channel residues.
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π-π stacking of the phenyl group with aromatic amino acids in the binding pocket.
Key Research Findings
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Substitution Flexibility : The C6 phenyl group’s reactivity allows for diverse functionalization, enabling structure-activity relationship (SAR) studies in drug development .
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Stability of Sulfone Group : The tetrahydrothiophene-1,1-dioxide ring remains intact under most reaction conditions, making it a robust structural motif.
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Synthetic Utility : Multi-component reactions (MCRs) involving 5-aminopyrazoles and aryl aldehydes are effective for synthesizing analogs .
Comparison with Similar Compounds
Comparison with Structural Analogs
The target compound shares a common pyrazolo[3,4-b]pyridine core with several derivatives, differing primarily in substituents at the carboxamide (R1) and position 6 (R6). Below is a comparative analysis of key analogs:
Structural and Molecular Comparison
*Estimated based on structural extrapolation from cyclopropyl analog .
†Calculated by replacing cyclopropyl (C3H5, 41 g/mol) with cycloheptyl (C7H13, 97 g/mol) in the cyclopropyl analog.
Substituent Effects on Properties
- Cyclopropyl : Compact and rigid, favoring metabolic stability due to reduced enzymatic oxidation. 4-Methoxybenzyl : Aromatic and polar (methoxy), enabling π-π interactions and moderate solubility.
- R6 (Position 6): Phenyl (Target): Neutral hydrophobicity; common in kinase inhibitors for hydrophobic pocket interactions. Thiophen-2-yl : Heteroaromaticity may alter electronic properties and binding specificity.
Inferred Physicochemical Properties
Q & A
Q. What are the key synthetic routes for preparing the pyrazolo[3,4-b]pyridine core in this compound?
The pyrazolo[3,4-b]pyridine scaffold can be synthesized via cyclization reactions involving hydrazine derivatives and substituted pyridine precursors. For example, heating 3-fluoropyridine derivatives with anhydrous hydrazine at 110°C for 16 hours forms the pyrazolo-pyridine core, followed by bromination or Boc protection to stabilize intermediates . Catalytic coupling reactions (e.g., Pd-mediated Buchwald-Hartwig amination) are critical for introducing substituents like cycloheptyl or tetrahydrothiophene-dioxide groups. Reaction optimization (e.g., solvent choice, catalyst loading) is essential to achieve yields >70% .
Q. Which characterization techniques are critical for confirming the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies substitution patterns (e.g., phenyl, methyl groups) and confirms regioselectivity in cyclization steps .
- Liquid Chromatography-Mass Spectrometry (LC-MS): Validates molecular weight and detects impurities. For instance, LC-MS was used to confirm intermediates in pyrazolo-pyridine synthesis .
- Infrared Spectroscopy (IR): Confirms functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
- Elemental Analysis: Ensures stoichiometric purity of final compounds .
Advanced Research Questions
Q. How can reaction parameters (e.g., temperature, catalyst loading) be optimized to improve synthetic yield?
A Design of Experiments (DoE) approach is recommended. For example:
- Temperature: Pyrazolo-pyridine cyclization requires precise control (e.g., 100–110°C for 12–16 hours) to avoid side reactions .
- Catalyst Loading: Pd2(dba)3/XPhos (2.5–5 mol%) optimizes cross-coupling efficiency while minimizing Pd residue .
- Solvent: Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates .
Statistical modeling (e.g., response surface methodology) can identify interactions between parameters, as demonstrated in flow-chemistry optimizations for similar heterocycles .
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Multi-NMR Techniques: Use DEPT-135 or 2D NMR (COSY, HSQC) to resolve overlapping signals, particularly in crowded aromatic regions .
- X-ray Crystallography: For ambiguous cases, crystallographic data (e.g., bond angles, torsion angles) provide definitive structural confirmation, as seen in pyridopyrimidine analogs .
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. How can computational methods predict biological activity or reactivity?
- Molecular Docking: Simulate interactions with target proteins (e.g., kinases) using the compound’s InChI key to model binding affinity .
- QSAR Modeling: Correlate structural features (e.g., tetrahydrothiophene-dioxide’s electron-withdrawing effect) with activity data from analogs .
- Reactivity Prediction: DFT calculations assess sites prone to nucleophilic/electrophilic attack, guiding synthetic modifications .
Methodological Considerations
- Synthetic Scalability: Pilot-scale reactions should replicate bench conditions (e.g., inert atmosphere, controlled heating) to ensure reproducibility .
- Purification: Use reverse-phase HPLC or column chromatography for polar intermediates, as demonstrated in pyrazolo-pyridine purifications .
- Stability Studies: Monitor degradation under varying pH/temperature to identify labile groups (e.g., sulfone oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
